2',4'-Dihydroxy-4-prenyloxychalcone
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Overview
Description
2’,4’-Dihydroxy-4-prenyloxychalcone is a naturally derived organic compound with the molecular formula C20H20O4 and a molecular weight of 324.37 g/mol . This compound is known for its unique structure, which includes a chalcone backbone with hydroxyl and prenyloxy functional groups. It is commonly used in various scientific research fields due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dihydroxy-4-prenyloxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate aldehyde and ketone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 2-6 hours
Industrial Production Methods
Industrial production of 2’,4’-Dihydroxy-4-prenyloxychalcone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
2’,4’-Dihydroxy-4-prenyloxychalcone undergoes various chemical reactions, including:
Scientific Research Applications
2’,4’-Dihydroxy-4-prenyloxychalcone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’,4’-Dihydroxy-4-prenyloxychalcone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
2’,4’-Dihydroxy-4-prenyloxychalcone can be compared with other chalcones and flavonoids:
Properties
CAS No. |
1158019-66-9 |
---|---|
Molecular Formula |
C20H20O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C20H20O4/c1-14(2)11-12-24-17-7-3-15(4-8-17)5-10-19(22)18-9-6-16(21)13-20(18)23/h3-11,13,21,23H,12H2,1-2H3/b10-5+ |
InChI Key |
VVSZRCIUFBADJQ-BJMVGYQFSA-N |
Isomeric SMILES |
CC(=CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)C |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)C |
Origin of Product |
United States |
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